4-Bromoaniline

描述

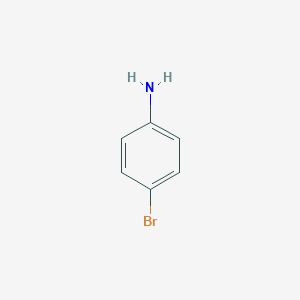

4-Bromoaniline, also known as para-bromoaniline, is an organic compound belonging to the class of arylamines. It features a benzene ring substituted with a bromine atom at the para position and an amino group. This compound is a white to yellowish crystalline solid with a distinct odor. It is commercially available and used as a building block in various chemical syntheses .

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromoaniline can be synthesized through several methods:

From Aniline: Aniline is first protected with acetyl chloride to form N-phenylethanamide, which is then brominated using liquid bromine.

From Bromobenzene: Bromobenzene is aminated using hydrazine hydrate and iron oxide as catalysts in ethanol, resulting in a high yield of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the bromination of aniline under controlled conditions to ensure selective substitution at the para position. This process may involve the use of protecting groups to prevent multiple brominations .

化学反应分析

4-Bromoaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: this compound can be oxidized to form corresponding nitro compounds or reduced to form amines.

Coupling Reactions: It serves as an aryl halide substrate in Heck cross-coupling reactions, facilitated by palladium catalysts, to form carbon-carbon bonds.

Common Reagents and Conditions:

Bromination: Liquid bromine and acetyl chloride for protection.

Amination: Hydrazine hydrate and iron oxide in ethanol.

Coupling: Palladium nanocrystals on covalent organic frameworks.

Major Products Formed:

Monobrominated Biphenyl: Via Gomberg-Bachmann reaction.

Azo Dyes and Dihydroquinazolines: Through various coupling reactions.

科学研究应用

Synthesis in Organic Chemistry

A. Catalytic Reactions

4-Bromoaniline serves as an effective aryl halide substrate in several catalytic reactions, particularly in Heck cross-coupling reactions. These reactions involve the formation of carbon-carbon (C-C) bonds, which are crucial for synthesizing larger organic molecules. The use of palladium nanocrystals supported on covalent organic frameworks (COFs) enhances the efficiency of these reactions. Studies indicate that this compound can achieve complete conversion when reacted with vinyl derivatives, demonstrating its utility in producing pharmaceuticals and agrochemicals .

B. Mannich Reactions

In Mannich reactions, this compound acts as an aromatic amine component, facilitating the introduction of bromine into β-amino ketones. This process is catalyzed by camphor-10-sulfonic acid under solvent-free conditions. The bromine atom on the aromatic ring can participate in further nucleophilic substitution reactions, making it a versatile intermediate for additional chemical transformations .

Pharmaceutical Applications

This compound is integral to the synthesis of various pharmaceutical compounds. Its ability to introduce functional groups into complex molecules allows for the development of new drugs with enhanced efficacy and specificity. For example, research has shown that this compound can be used to synthesize aminochromans through intramolecular etherification of Mannich adducts .

Environmental and Health Studies

A. Disinfection Byproducts

Research has identified this compound as a disinfection byproduct (DBP) formed during chlorination processes in drinking water treatment. DBPs have been linked to potential health risks, including cancer and cardiovascular diseases. Understanding the formation and impact of such compounds is crucial for public health and regulatory measures .

B. Metabolism Studies

Studies on the metabolism of this compound in animal models have revealed complex metabolic pathways, highlighting its potential toxicological effects. For instance, investigations using bile-cannulated rats have provided insights into its excretion and metabolic fate, which are important for assessing environmental and health impacts .

Industrial Applications

A. Dyes and Pigments

The compound is also used in the production of dyes due to its strong chromophoric properties. The bromine substituent enhances the reactivity of this compound, allowing it to be incorporated into various dye formulations .

Case Studies

作用机制

相似化合物的比较

4-Bromoaniline can be compared with other halogenated anilines, such as:

4-Chloroaniline: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

4-Fluoroaniline: Contains a fluorine atom, leading to distinct electronic properties and reactivity.

4-Iodoaniline: Features an iodine atom, which affects its reactivity and use in organic synthesis.

Uniqueness: this compound’s bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its applications in various fields, including pharmaceuticals and agrochemicals, highlight its importance .

生物活性

4-Bromoaniline, also known as para-bromoaniline, is an aromatic amine with the molecular formula and a molar mass of 172.02 g/mol. This compound has garnered attention due to its diverse applications in pharmaceuticals, agrochemicals, and dyes, as well as its significant biological activities. This article explores the biological activity of this compound, including its synthesis, applications, and case studies that highlight its effects.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the para position of the aniline ring. This substitution affects its reactivity and biological properties:

- Molecular Weight: 172.02 g/mol

- Melting Point: 66-70°C

- Boiling Point: 230°C

- Density: 1.626 g/cm³

- Solubility: Moderately soluble in water; more soluble in organic solvents like ethanol and chloroform.

Synthesis Methods

This compound can be synthesized through various methods, primarily via bromination of aniline or reduction of 4-nitrobromobenzene. The typical reaction involves:

- Bromination of Aniline:

- Aniline reacts with bromine in the presence of a catalyst (e.g., copper(II) bromide) to yield this compound.

- Reduction of 4-Nitrobromobenzene:

- This method employs iron powder in acidic conditions to reduce the nitro group to an amino group.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study involving oligomer metal complexes derived from bisamic acid and this compound showed significant antibacterial and antifungal activity compared to the ligand alone. The results indicated that these complexes were more effective against various microbial strains, suggesting that the presence of bromine enhances bioactivity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, compounds derived from this compound have been studied for their anti-inflammatory effects. For instance, derivatives such as N-substituted benzylidine hydrazides synthesized from p-bromoanilino acetohydrazide demonstrated remarkable anti-inflammatory activity in experimental models .

Case Studies

-

Case Study on Antimicrobial Activity:

- A study evaluated the antibacterial and antifungal properties of oligomer metal complexes synthesized from pyromellitic dianhydride and this compound. The complexes showed higher activity than the parent ligand, indicating that structural modifications can significantly enhance biological efficacy .

- Case Study on Anti-inflammatory Activity:

Applications in Pharmaceuticals

This compound serves as a crucial intermediate in synthesizing various pharmaceutical compounds, including:

- Analgesics

- Antihistamines

- Antipsychotics

The bromine substituent allows for further chemical modifications that can optimize the biological activity of drug candidates .

Safety and Handling

Despite its beneficial applications, handling this compound requires caution due to its potential health risks:

- Irritant: It can irritate skin, eyes, and respiratory tract.

- Health Risks: Prolonged exposure may lead to methemoglobinemia, impairing oxygen transport in the blood.

Appropriate personal protective equipment (PPE) should be used when handling this compound.

常见问题

Q. Basic: What is the optimal synthetic route for preparing 4-bromoaniline from aniline, and how does acetylation prevent over-bromination?

Answer:

this compound is synthesized via a three-step method to avoid over-bromination.

Acetylation : React aniline with ethanoyl chloride (CH₃COCl) to form acetanilide, which reduces the activating strength of the -NH₂ group by converting it to an amide (-NHCOCH₃). This step prevents multiple brominations .

Bromination : Treat acetanilide with liquid bromine (Br₂) under controlled conditions. The acetyl group directs bromination to the para position due to steric hindrance at the ortho positions, yielding 4-bromoacetanilide .

Hydrolysis : Remove the acetyl group using acidic or basic hydrolysis to regenerate the amine group, producing this compound.

Key Mechanistic Insight : The amide group (-NHCOCH₃) acts as a weaker activator than -NH₂, enabling regioselective mono-bromination. Without acetylation, aniline reacts violently with Br₂, forming 2,4,6-tribromoaniline .

Q. Advanced: How can regioselectivity in electrophilic aromatic substitution (EAS) of this compound derivatives be predicted and controlled?

Answer:

Regioselectivity depends on:

- Directing Effects : Electron-donating groups (e.g., -NH₂) activate the ring, favoring ortho/para substitution. Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, favoring meta substitution.

- Steric Effects : Bulky substituents (e.g., -Br) hinder ortho substitution, favoring para products.

Example : In the bromination of acetanilide, the acetyl group directs Br⁺ to the para position due to reduced steric hindrance compared to ortho . Computational tools (e.g., DFT calculations) and experimental validation (e.g., NMR/X-ray crystallography) are used to predict and confirm regioselectivity.

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Toxicity : LD₅₀ values: 456 mg/kg (oral, rat), 289 mg/kg (oral, mouse). Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact and inhalation .

- Ventilation : Work in a fume hood to minimize exposure to vapors.

- Storage : Keep in a tightly sealed container, away from oxidizing agents and heat sources.

Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. Advanced: How does this compound function in structure-activity relationship (SAR) studies for enzyme inhibitors?

Answer:

this compound serves as a scaffold in designing inhibitors targeting enzymes like Cryptosporidium IMPDH (CpIMPDH).

- Case Study : Replacing the this compound group in inhibitor C64 with bulkier substituents (e.g., 2-naphthyl) increased potency (IC₅₀ = 7–8 nM) by filling a hydrophobic cavity adjacent to the enzyme’s active site .

- Methodology :

- Crystallography : Resolve enzyme-inhibitor complexes to identify binding pockets.

- SAR Iteration : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and assay inhibitory activity .

Q. Basic: How can impurities like 2-bromoaniline be separated from this compound after synthesis?

Answer:

- Crystallization : Use solvent polarity differences. This compound (major product) crystallizes preferentially in ethanol due to higher symmetry and lower solubility .

- Chromatography : Employ column chromatography with silica gel and a non-polar solvent (e.g., hexane/ethyl acetate) to separate ortho and para isomers based on polarity differences.

Q. Advanced: What insights do ¹H/¹³C NMR spectra provide about the electronic environment of this compound?

Answer:

Typical ¹H NMR Data (DMSO-d₆) :

| Proton Environment | Chemical Shift (δ, ppm) | Integration | Splitting |

|---|---|---|---|

| Aromatic protons (H2, H6) | 7.25–7.35 | 2H | Doublet |

| Aromatic protons (H3, H5) | 6.55–6.65 | 2H | Doublet |

| -NH₂ | 5.10–5.30 | 2H | Broad singlet |

Interpretation :

- The deshielded H2/H6 protons (δ ~7.3 ppm) experience electron withdrawal from the -Br group.

- The -NH₂ group’s broad signal (δ ~5.2 ppm) indicates hydrogen bonding in polar solvents .

Q. Advanced: How is this compound utilized in electrochemical sensors?

Answer:

this compound is electropolymerized to form conductive thin films for gas sensing:

Electrodeposition : Apply 7–9 V in a solution of this compound, HCl, and K₂SO₄ to deposit poly(this compound) films (~600 nm thickness) on silicon electrodes .

Sensor Function : The polymer’s conductivity changes upon exposure to hydrogen gas, enabling detection via resistance measurements.

Optimization : Adjust deposition voltage and monomer concentration to enhance film stability and sensitivity .

Q. Basic: What spectroscopic methods confirm the purity and structure of this compound?

Answer:

- FT-IR : Peaks at ~3450 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=C aromatic), and ~550 cm⁻¹ (C-Br) .

- Mass Spectrometry : Molecular ion peak at m/z 172 (C₆H₆BrN⁺) with isotopic patterns confirming bromine .

- X-ray Crystallography : Resolves bond lengths (C-Br = 1.89 Å) and confirms para substitution .

Q. Advanced: How does this compound participate in supramolecular chemistry?

Answer:

this compound forms hydrogen-bonded networks in coordination complexes:

- Example : In the complex (4-BrC₆H₄NH₃)⁺(18-crown-6)(IO₄)⁻, N-H···Br interactions create 1D chains. The bromine atom acts as a hydrogen-bond acceptor, stabilizing the crystal lattice .

Applications : Such structures are studied for dielectric properties and thermal stability (decomposition >200°C) .

Q. Advanced: How are computational methods used to predict reactivity in this compound derivatives?

Answer:

属性

IUPAC Name |

4-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFQBORIUYODSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN, Array | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

624-19-1 (hydrochloride) | |

| Record name | 4-Bromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021867 | |

| Record name | 4-Bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-bromoaniline is a brown solid with a sweet odor. (NTP, 1992), Colorless solid; [Hawley] Brown solid; [CAMEO] White or brown powder; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), 219.7 °C, BP: decomposes, 223 °C | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Very soluble in alcohol and ether; insoluble in cold water, Solubility in water: poor | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.497 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.4970 at 99.6 °C/4 °C, Relative density (water = 1): 1.5 (100 °C) | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.9 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], Vapor pressure, Pa at 25 °C: 22.6 | |

| Record name | 4-Bromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Bipyramidal rhombic crystals, needles from 60% alcohol, Colorless crystals | |

CAS No. |

106-40-1 | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RR61TC330 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

151.5 °F (NTP, 1992), 66-66.5 °C, 66 °C | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。